Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate
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Overview
Description
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate is a synthetic compound often used in various industrial and scientific applications. It is known for its surfactant properties, making it useful in formulations where emulsification, dispersion, and solubilization are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate typically involves the reaction of glycine with octadecanoic acid and ethylene oxide. The reaction proceeds under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to yield the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure consistent product quality. The final product is purified through filtration and drying processes before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and other biological formulations to improve the stability and delivery of active ingredients.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.
Mechanism of Action
The mechanism of action of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and solubilization of hydrophobic substances.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant commonly used in personal care products.
Cocamidopropyl betaine: A surfactant derived from coconut oil, used in shampoos and soaps.
Polysorbate 80: A nonionic surfactant used in pharmaceuticals and food products.
Uniqueness
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to other surfactants.
Properties
CAS No. |
93804-76-3 |
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Molecular Formula |
C26H48N2Na2O6 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C26H50N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h29H,2-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
YAOZGHWWVZNJIV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Origin of Product |
United States |
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